molecular formula C9H4BrN3OS B1454093 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile CAS No. 1339218-06-2

3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile

Cat. No.: B1454093
CAS No.: 1339218-06-2
M. Wt: 282.12 g/mol
InChI Key: BSFOGXFNEKFAMM-UHFFFAOYSA-N
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Description

3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is an organic compound that features a thiadiazole ring substituted with a bromine atom and an oxybenzonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile typically involves the reaction of 5-bromo-1,3,4-thiadiazole-2-ol with benzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, bases like potassium carbonate for substitution reactions, and oxidizing or reducing agents for redox reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki coupling reaction, the product would be a biaryl compound formed by the coupling of the thiadiazole ring with an arylboronic acid .

Scientific Research Applications

3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is not well-documented. thiadiazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through their unique electronic and structural properties. The bromine atom and the oxybenzonitrile group may enhance the compound’s ability to bind to specific targets, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
  • 2-Amino-5-bromo-1,3,4-thiadiazole
  • (5-Bromo-1,3,4-thiadiazol-2-yl)methanol

Uniqueness

3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile is unique due to the presence of both the bromine-substituted thiadiazole ring and the oxybenzonitrile group. This combination of functional groups imparts distinct electronic and steric properties, making the compound versatile for various applications in research and industry .

Properties

IUPAC Name

3-[(5-bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrN3OS/c10-8-12-13-9(15-8)14-7-3-1-2-6(4-7)5-11/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFOGXFNEKFAMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NN=C(S2)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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